Cas no 476669-76-8 ((2Z)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(2-fluorophenyl)prop-2-enenitrile)

(2Z)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(2-fluorophenyl)prop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
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- (2Z)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(2-fluorophenyl)prop-2-enenitrile
- (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
- (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile
- 2-Thiazoleacetonitrile, 4-(3,4-dichlorophenyl)-α-[(2-fluorophenyl)methylene]-
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- Inchi: 1S/C18H9Cl2FN2S/c19-14-6-5-12(8-15(14)20)17-10-24-18(23-17)13(9-22)7-11-3-1-2-4-16(11)21/h1-8,10H/b13-7-
- InChI Key: NFQICBGNWIXJMW-QPEQYQDCSA-N
- SMILES: C(#N)/C(/C1=NC(C2=CC=C(Cl)C(Cl)=C2)=CS1)=C/C1=CC=CC=C1F
Experimental Properties
- Density: 1.432±0.06 g/cm3(Predicted)
- Boiling Point: 534.6±60.0 °C(Predicted)
- pka: -1.25±0.10(Predicted)
(2Z)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(2-fluorophenyl)prop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-0271-4mg |
(2Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
476669-76-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0760-0271-20μmol |
(2Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
476669-76-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0760-0271-3mg |
(2Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
476669-76-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-0271-100mg |
(2Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
476669-76-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0760-0271-10μmol |
(2Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
476669-76-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0760-0271-2mg |
(2Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
476669-76-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0760-0271-5μmol |
(2Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
476669-76-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-0271-40mg |
(2Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
476669-76-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0760-0271-15mg |
(2Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
476669-76-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0760-0271-30mg |
(2Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
476669-76-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
(2Z)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(2-fluorophenyl)prop-2-enenitrile Related Literature
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
Additional information on (2Z)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(2-fluorophenyl)prop-2-enenitrile
Compound Introduction: (2Z)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(2-fluorophenyl)prop-2-enenitrile (CAS No. 476669-76-8)
The compound (2Z)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(2-fluorophenyl)prop-2-enenitrile, identified by its CAS number 476669-76-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The structural motif incorporates several key functional groups, including a thiazole ring, which is a well-documented pharmacophore in various therapeutic agents, and a fluorophenyl moiety, known for its ability to modulate metabolic stability and binding affinity.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic entities. The thiazole core in this compound not only contributes to its structural diversity but also imparts unique electronic and steric properties that can be leveraged in designing molecules with specific biological activities. The presence of a cyanide group at the propenyl position adds another layer of complexity, potentially influencing both the reactivity and the pharmacokinetic profile of the compound.
The synthesis and characterization of this compound have been influenced by the latest advancements in synthetic methodologies. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled the efficient construction of complex molecular architectures. These methods have not only improved the yield and purity of the target compound but also opened new avenues for structural modifications and derivatization.
The pharmacological potential of (2Z)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(2-fluorophenyl)prop-2-enenitrile has been explored through various in vitro and in vivo studies. Initial investigations have highlighted its interaction with multiple biological targets, suggesting a broad spectrum of potential therapeutic applications. For instance, the compound has shown promise in modulating enzymes involved in inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent.
The role of substituents such as the 3,4-dichlorophenyl group cannot be overstated. This moiety not only enhances the lipophilicity of the molecule but also contributes to its binding affinity by forming critical hydrophobic interactions with biological targets. The combination of these features makes this compound an attractive scaffold for drug design. Additionally, the fluorine atom in the phenyl ring is known to improve metabolic stability and binding kinetics, which are crucial factors in determining the efficacy and duration of action of a drug.
Ongoing research is focused on optimizing the pharmacological properties of this compound through structure-activity relationship (SAR) studies. By systematically modifying various functional groups and assessing their impact on biological activity, researchers aim to identify derivatives with enhanced potency and reduced side effects. These studies are expected to provide valuable insights into the mechanisms of action and potential therapeutic applications of this class of compounds.
The development of novel pharmaceutical agents often involves a multidisciplinary approach, integrating expertise from organic chemistry, medicinal chemistry, pharmacology, and bioinformatics. The case of (2Z)-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(2-fluorophenyl)prop-2-enenitrile exemplifies this collaborative effort. By leveraging cutting-edge synthetic techniques and computational methods, researchers can rapidly screen large libraries of compounds for potential therapeutic activity.
The future prospects for this compound are promising. As our understanding of biological pathways continues to evolve, new opportunities for therapeutic intervention will emerge. The structural features of this molecule make it a versatile platform for designing drugs targeting various diseases. Furthermore, advances in biocatalysis and green chemistry may enable more sustainable synthesis routes for complex heterocyclic compounds like this one.
In conclusion, (CAS No. 476669-76-8) stands as a testament to the ongoing innovation in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties position it as a valuable asset in the quest for novel therapeutic agents. As research progresses, we can expect further refinements in its synthesis and applications, contributing to advancements in medicine and healthcare.
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